2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

solubility spirocyclic drug design

PROTAC and peptide chemists require orthogonal protecting group strategies for selective deprotection in complex multi-step syntheses. This Cbz-protected 2-azaspiro[3.3]heptane-6-carboxylic acid building block enables neutral hydrogenolysis without cleaving acid-labile Boc, base-labile Fmoc, or ester groups. • >10× higher aqueous solubility vs. cyclohexane analogues • Orthogonal Cbz deprotection via catalytic hydrogenolysis • Rigid spiro scaffold improves metabolic stability Supplied as a high-purity building block for fragment screening, PROTAC linker design, and constrained peptide synthesis.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 1291487-33-6
Cat. No. B597784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
CAS1291487-33-6
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESC1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
InChIKeyTXYJSXKXMYOUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid


2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1291487-33-6) is a Cbz-protected spirocyclic amino acid building block featuring a rigid 2-azaspiro[3.3]heptane core. Its molecular formula is C15H17NO4 with a molecular weight of 275.30 g/mol, a topological polar surface area (TPSA) of 66.8 Ų, and a predicted XLogP3-AA of 1.5 [1]. The compound incorporates an orthogonal benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen and a free carboxylic acid at the 6-position, providing two distinct reactive handles for selective elaboration .

Orthogonal Protection Cbz hydrogenolysis compatible with Boc/Fmoc synthetic routes
Spirocyclic Core Reported solubility and metabolic stability benefits over cyclohexane
Bifunctional Handle Free carboxylic acid for coupling; protected amine for sequential elaboration

Cbz-Azaspiro Acid: Orthogonal Advantage Over Boc/Fmoc


Substituting the Cbz group with a Boc or Fmoc analogue is not chemically equivalent because the Cbz moiety offers orthogonal deprotection (hydrogenolysis) relative to acid-labile Boc or base-labile Fmoc . This orthogonality is critical in multi-step synthetic routes where chemoselective amine unmasking is required. Furthermore, the 2-azaspiro[3.3]heptane scaffold itself provides distinct advantages over flexible cyclohexane or piperidine bioisosteres: heteroatom-substituted spiro[3.3]heptanes generally exhibit >10-fold higher aqueous solubility and a trend toward improved metabolic stability compared to their cyclohexane analogues [1]. Replacing this scaffold with a non-spirocyclic alternative would forfeit these physicochemical benefits.

Cbz-spiro building block vs Boc or Fmoc analogue
Orthogonal hydrogenolysis may not transfer to acid/base-labile protecting groups; deprotection sequence may require re-optimization.
Spiro[3.3]heptane core vs Cyclohexane/piperidine bioisostere
Reported solubility and metabolic stability trends may not reproduce with flexible cyclohexane analogues; physicochemical profile may differ.

Differentiation Evidence: Cbz-Azaspiro Acid


Solubility: Spiro[3.3]heptane vs Cyclohexane

Heteroatom-substituted spiro[3.3]heptanes demonstrate significantly improved aqueous solubility compared to their cyclohexane analogues. This compound contains a nitrogen atom integrated into the bicyclic framework, which contributes to its potential as a versatile building block in medicinal chemistry where solubility is a key selection criterion [1].

Solubility vs Cyclohexane
Class-level inference
>10-fold solubility increase (spiro vs cyclohexane)
Reported solubility context for spiro compounds
Exact compound value not reported; extrapolated from analogue series
solubility spirocyclic drug design

Metabolic Stability: Spiro[3.3]heptane vs Cyclohexane

Spiro[3.3]heptanes show a consistent trend towards higher metabolic stability when compared with matched cyclohexane analogues. In microsomal stability assays, spirocyclic compounds often exhibit reduced intrinsic clearance, which is attributed to the conformational rigidity of the spiro union [1].

Metabolic Stability Trend
Class-level inference
Directional improvement in microsomal stability
Reported stability trend for spiro[3.3]heptanes
Exact CL_int not reported; class observation
metabolic stability microsomal clearance spirocyclic

Orthogonal Cbz Deprotection Advantage

The Cbz (benzyloxycarbonyl) protecting group on the 2-azaspiro[3.3]heptane nitrogen is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups. Cbz can be selectively cleaved via catalytic hydrogenolysis (H₂, Pd/C) without affecting Boc or Fmoc groups, a critical requirement in the synthesis of heterobifunctional molecules such as PROTACs where sequential deprotection is essential . The Boc analogue (CAS 1211526-53-2) and Fmoc analogue lack this orthogonal deprotection capability, limiting their utility in multi-step convergent syntheses .

Cbz Orthogonal Deprotection
Supporting evidence
Cbz removed by H₂/Pd-C; Boc/Fmoc remain intact
Orthogonal deprotection enables sequential synthesis
Source review required; no side-by-side yield data
orthogonal protecting groups Cbz hydrogenolysis PROTAC linker

Commercial Purity Profile

Multiple independent suppliers report purities of ≥95% for 2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, with some specifying 97% as the minimum standard . This consistency in commercial purity supports the compound's suitability as a reliable research building block alongside its Boc counterpart, which is also commonly offered at 97% purity. The compound is characterised by standard spectroscopic methods (NMR, HPLC, MS), ensuring batch-to-batch reproducibility.

Commercial Purity
Supplier data
95–97% (HPLC, NMR confirmed)
Adequate purity for synthetic building block use
Research-grade; not GMP
chemical purity quality control building block

Key Applications of Cbz-Azaspiro Acid


PROTAC Synthesis with Orthogonal Deprotection

When constructing PROTAC molecules that incorporate a rigid spirocyclic linker, the Cbz-protected amine allows selective hydrogenolysis without cleaving acid-labile Boc groups on the E3 ligase ligand or base-labile esters on the target protein ligand [1]. This orthogonal deprotection strategy is difficult to replicate with the Boc- or Fmoc-protected analogues, where deprotection conditions would be incompatible with other functional groups in the conjugate.

Solubility-Driven Fragment-Based Drug Discovery

The spiro[3.3]heptane core of this compound, combined with its free carboxylic acid, offers a high-solubility, low-molecular-weight fragment for phenotypic or target-based screening. Compared to conventional cyclohexane-based carboxylic acids, the spirocyclic system is expected to deliver >10-fold higher aqueous solubility [1], enabling screening at higher concentrations and reducing the incidence of false negatives due to precipitation.

Dual-Functionalisation for Peptidomimetics

The presence of both a protected amine and a free carboxylic acid on a rigid spirocyclic template makes this compound ideal for generating cis-constrained amino acid surrogates. The orthogonal Cbz group can be removed under neutral hydrogenolysis conditions to unmask the amine for peptide coupling, while the carboxylic acid can be activated independently – a synthetic flexibility not available with the fully protected Boc or Fmoc analogues without additional protecting group manipulation steps [1].

Lead Optimisation for Metabolic Stability

When a lead series shows high microsomal clearance attributable to oxidative metabolism on a flexible cyclohexyl or piperidinyl ring, replacement with the 2-azaspiro[3.3]heptane scaffold forms the basis of a conformational constraint strategy. The established trend of improved metabolic stability for spiro[3.3]heptanes over their cyclohexane counterparts supports the use of this building block in systematic scaffold-hopping exercises aimed at improving in vivo half-life [1].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal Cbz protection
Sequential deprotection compatibility
Fragment-based screening
High-solubility spiro core
Aqueous solubility at pH 7.4
Peptidomimetic building block
Bifunctional Cbz-acid handle
Chemoselective coupling efficiency
Scaffold-hopping metabolic stability
Conformational rigidity
Microsomal stability assay
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